molecular formula C15H13FN2O3 B6393930 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid CAS No. 1261937-82-9

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid

Cat. No.: B6393930
CAS No.: 1261937-82-9
M. Wt: 288.27 g/mol
InChI Key: GTEOSXSCUDUIGR-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of an ethylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further connected to a picolinic acid moiety

Properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-4-3-9(7-12(11)16)10-5-6-18-13(8-10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEOSXSCUDUIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethylcarbamoyl Group: The initial step involves the introduction of the ethylcarbamoyl group to the phenyl ring. This can be achieved through the reaction of an appropriate amine with ethyl chloroformate under basic conditions.

    Fluorination: The next step involves the introduction of the fluorine atom to the phenyl ring. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Picolinic Acid: The final step involves the coupling of the substituted phenyl ring with picolinic acid.

Industrial Production Methods

Industrial production of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methylcarbamoyl)-3-fluorophenyl]picolinic acid
  • 4-[4-(Ethylcarbamoyl)-3-chlorophenyl]picolinic acid
  • 4-[4-(Ethylcarbamoyl)-3-bromophenyl]picolinic acid

Uniqueness

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

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